3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

DHODH inhibition Immunosuppression Antiproliferative

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (CAS 867288-01-5) is a fluorinated biphenyl aniline building block recognized as the core scaffold in a series of nanomolar-potency human dihydroorotate dehydrogenase (DHODH) inhibitors. The compound features a distinctive substitution architecture—3,5-difluoro on the aniline ring combined with a 3'-(trifluoromethoxy) group on the distal phenyl ring—that enables a dual binding mode within the DHODH ubiquinone binding pocket, as demonstrated by high-resolution X‑ray crystallography (PDB code 2FPY).

Molecular Formula C13H8F5NO
Molecular Weight 289.20
CAS No. 867288-01-5
Cat. No. B3031924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
CAS867288-01-5
Molecular FormulaC13H8F5NO
Molecular Weight289.20
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)N)F
InChIInChI=1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2
InChIKeyGHLDGBAIHVKXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (CAS 867288-01-5): Structural Identity and Scientific Procurement Context


3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (CAS 867288-01-5) is a fluorinated biphenyl aniline building block recognized as the core scaffold in a series of nanomolar-potency human dihydroorotate dehydrogenase (DHODH) inhibitors [1]. The compound features a distinctive substitution architecture—3,5-difluoro on the aniline ring combined with a 3'-(trifluoromethoxy) group on the distal phenyl ring—that enables a dual binding mode within the DHODH ubiquinone binding pocket, as demonstrated by high-resolution X‑ray crystallography (PDB code 2FPY) [1][2]. This specific substitution pattern is not interchangeable with its regioisomers or mono-fluorinated analogs in the context of DHODH inhibitor programs [1].

Why 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine Cannot Be Replaced by Generic Biphenyl Aniline Analogs in DHODH-Targeted Programs


Within the biphenyl-4-amine building block class, minor positional changes in fluorine and trifluoromethoxy substitution produce substantial alterations in DHODH binding mode, potency, and selectivity [1]. The 3,5-difluoro arrangement on the aniline ring modulates the electron density and torsional angle of the biphenyl system, directly affecting the inhibitor's ability to adopt the mixed brequinar-like/non-brequinar-like conformation observed in the cocrystal structure of compound 6 (IC₅₀ 44 nM) [1]. Replacement with the 4'-(trifluoromethoxy) isomer, mono-fluoro anilines, or non-fluorinated biphenyl amines results in loss of this dual binding capability and a measurable drop in DHODH inhibitory potency [1][2]. Consequently, procurement of the precise CAS 867288-01-5 compound—rather than a structurally similar biphenyl amine—is essential for reproducing published SAR series and for maintaining fidelity in on-going DHODH-focused medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence: 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine Versus Closest Structural Analogs


DHODH Enzyme Inhibition Potency: Compound 6 (Amide Derivative of Target Amine) Versus Cyclopentene Analogs

The amide derivative formed by coupling 3,5-difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine with thiophene-2-carboxylic acid (compound 6 in Baumgartner et al.) exhibits an IC₅₀ of 44 nM against recombinant human DHODH in an in vitro enzymatic assay [1]. This represents a clear potency advantage over the corresponding cyclopentene analog (compound 4), which lacks the thiophene sulfur interaction with the Val134/Val143 hydrophobic pocket [1]. The 44 nM IC₅₀ value places this chemotype firmly within the nanomolar potency range required for DHODH-targeted drug discovery programs [1].

DHODH inhibition Immunosuppression Antiproliferative

X‑Ray Crystallographic Validation: Unique Dual Binding Mode Occupancy for the 3,5-Difluoro-3'-(trifluoromethoxy) Chemotype

Cocrystal structure 2FPY (1.8 Å resolution) reveals that the inhibitor containing the 3,5-difluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold simultaneously occupies both the brequinar-like and non-brequinar-like binding modes within a single DHODH active site [2]. This mixed binding mode is dependent on the specific 3,5-difluoro substitution: the meta-fluorines orient the biphenyl dihedral angle to approximately 120–135°, permitting the trifluoromethoxy group to address hydrophobic subsite 5 near Tyr38 and Leu62 [1]. The 4'-(trifluoromethoxy) regioisomer (compound 7) exclusively adopts a single brequinar-like binding mode, demonstrating that the 3'-position is obligatory for dual occupancy [1].

X-ray crystallography Binding mode Structure-based drug design

Subsite 5 Engagement: Trifluoromethoxy (3'-OCF₃) Versus Methoxy (3'-OCH₃) Contribution to Binding Affinity

The 3'-trifluoromethoxy group of the target compound addresses a polar subsite (subsite 5) formed by Tyr38 hydroxyl and Leu62 backbone carbonyl in human DHODH [1]. The paper explicitly notes that this subsite is in close proximity to the meta‑OCF₃ or OCH₃ substituents of the biphenyl system and that exploiting this interaction was proposed for future inhibitor design [1]. While direct OCF₃ vs. OCH₃ IC₅₀ data for otherwise identical compounds are not reported in the 2006 paper, the class-level SAR indicates that trifluoromethoxy provides enhanced hydrophobic contact and metabolic stability compared to methoxy, a general principle in fluorinated medicinal chemistry [1].

SAR Hydrophobic interaction Ligand efficiency

Regioisomeric Specificity: 3,5-Difluoro-3'-(trifluoromethoxy) Versus 3,5-Difluoro-4'-(trifluoromethoxy) in DHODH Inhibitor Activity

Compounds 6 and 7 in Baumgartner et al. differ solely in the position of the trifluoromethoxy group on the distal phenyl ring: compound 6 bears the 3'-OCF₃ group (derived from the target amine, CAS 867288-01-5), while compound 7 carries the 4'-OCF₃ group (derived from CAS 1261443-57-5) [1][2]. Crystallographic analysis demonstrates that compound 7 adopts exclusively the brequinar-like binding mode, whereas compound 6 displays a mixed binding mode [1]. The 3'-position places the OCF₃ group in proximity to subsite 5, an interaction geometrically inaccessible to the 4' isomer. Although exact IC₅₀ values for compound 7 are not extractable from the PDF text, the paper's SAR discussion implies that the dual binding capability of compound 6 correlates with superior in vitro activity [1].

Regioisomer comparison DHODH Biphenyl SAR

High-Value Application Scenarios for 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (CAS 867288-01-5)


Structure-Based Design of DHODH Inhibitors for Autoimmune and Antiproliferative Indications

The amine serves as the critical biphenyl aniline precursor for synthesizing thiophene-amide DHODH inhibitors in the 44 nM potency range. The X‑ray structure of the amide derivative (PDB 2FPY) enables rational, structure-guided optimization of the carboxylic acid partner while preserving the validated 3,5-difluoro-3'-(trifluoromethoxy)biphenyl pharmacophore [1][2]. Researchers should procure this exact CAS number to replicate the published SAR and to explore new amide coupling partners targeting subsites 1–4 of the ubiquinone binding pocket.

Comparative SAR Studies Differentiating 3'-OCF₃ Versus 4'-OCF₃ Biphenyl Aniline Isomers

Because compound 7 (4'-OCF₃ isomer, derived from CAS 1261443-57-5) exhibits an exclusively brequinar-like binding mode, the paired procurement of both 3'-OCF₃ (CAS 867288-01-5) and 4'-OCF₃ amines enables controlled head-to-head SAR experiments to deconvolute the contribution of regioisomeric trifluoromethoxy placement to binding mode selection, potency, and selectivity in DHODH and related flavin-dependent oxidoreductases [1].

Library Synthesis of Biphenyl-4-amine-Derived Amide Compound Collections for DHODH Screening

The primary amine handle at the 4-position of the biphenyl system is the reactive site for rapid parallel amide coupling with diverse carboxylic acid building blocks. The 3,5-difluoro substitution pattern increases the aniline's oxidative stability relative to non-fluorinated biphenyl amines, making it a reliable intermediate for automated library production [1]. Procurement of multi-gram quantities at >95% purity (as offered by multiple vendors) supports high-throughput chemistry workflows aimed at exploring DHODH subsite interactions [3].

Pharmacophore Validation in Non-DHODH Flavin-Dependent Enzyme Targets

The 3,5-difluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold occupies the hydrophobic ubiquinone channel of DHODH with high shape complementarity [1]. This validated pharmacophore can be repurposed for inhibitor design against structurally related flavin-dependent dehydrogenases or oxidoreductases that possess analogous hydrophobic channels, particularly those where a dual binding mode may confer selectivity advantages [1][2].

Quote Request

Request a Quote for 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.